Elubrixin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

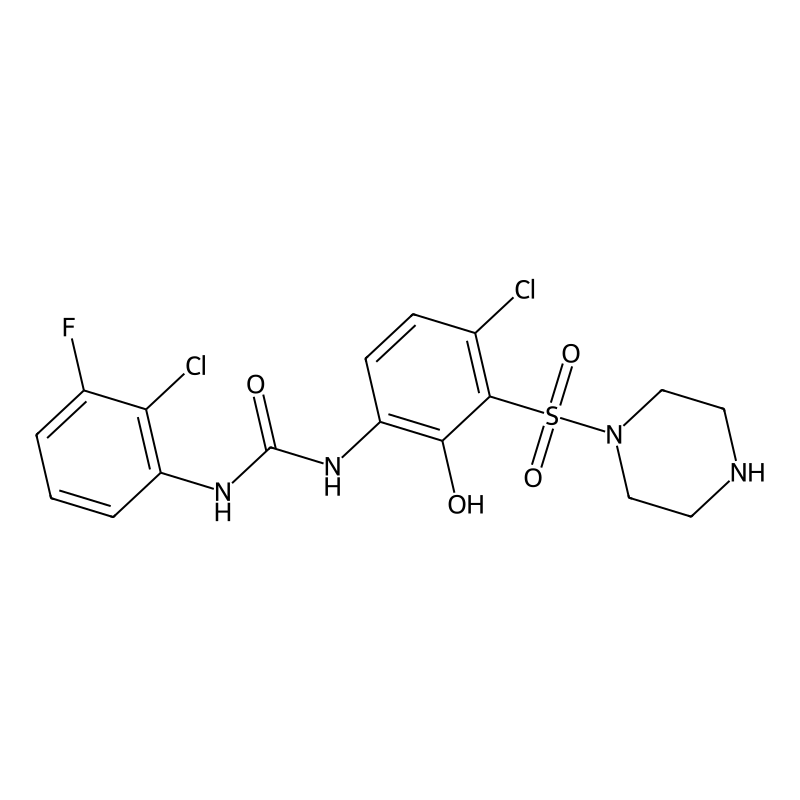

Elubrixin, also known as Elubrixin tosylate or SB-656933, is a potent, selective, competitive, and reversible antagonist of the C-X-C motif chemokine receptor 2 (CXCR2) and interleukin-8 (IL-8) receptor. This compound is notable for its oral bioavailability and has shown significant promise in the treatment of various inflammatory diseases, including chronic obstructive pulmonary disease and inflammatory bowel disease. The molecular formula of Elubrixin is C24H25Cl2FN4O7S2, with a molecular weight of 635.5 g/mol .

- Oxidation: The compound can be oxidized to form various derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can modify functional groups within the compound using agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The tosylate group can be substituted with other functional groups through nucleophilic substitution reactions involving nucleophiles like amines or thiols .

Elubrixin exhibits significant biological activity by inhibiting neutrophil activation. It effectively inhibits the upregulation of CD11b and shape changes in neutrophils, with IC50 values of 260.7 nM and 310.5 nM, respectively. This activity positions Elubrixin as a valuable tool for studying inflammatory pathways and potential therapeutic interventions for conditions characterized by excessive neutrophil activity .

The synthesis of Elubrixin typically involves:

- Formation of the Parent Compound: Initial organic reactions lead to the formation of Elubrixin.

- Tosylation: The parent compound is reacted with tosyl chloride in the presence of a base (commonly pyridine) to introduce the tosylate group.

In industrial settings, batch processing is employed to maintain precise control over reaction conditions, followed by purification techniques such as crystallization and chromatography to achieve high purity levels .

Elubrixin has several applications:

- Research: It serves as a tool compound for studying CXCR2 and IL-8 receptor roles in various biological processes.

- Medicine: Investigated for its therapeutic potential in treating inflammatory diseases like chronic obstructive pulmonary disease and inflammatory bowel disease.

- Drug Development: Used in the development of new drugs targeting CXCR2 and IL-8 receptors .

Studies have shown that Elubrixin effectively inhibits airway neutrophilia induced by ozone exposure. This suggests its potential utility in managing respiratory conditions where neutrophil activity is a contributing factor . Additionally, it has been demonstrated to inhibit ex vivo neutrophil activation, further supporting its role in inflammatory processes .

Elubrixin's unique properties can be compared with several similar compounds that also target chemokine receptors:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| SB-656933 (Elubrixin) | CXCR2 antagonist | Orally active; selective for CXCR2 |

| AMD3100 | CXCR4 antagonist | Used primarily in hematopoietic stem cell mobilization |

| Maraviroc | CCR5 antagonist | Used in HIV treatment; targets different receptor |

| Plerixafor | CXCR4 antagonist | Primarily used for stem cell mobilization |

Elubrixin stands out due to its specific targeting of the CXCR2 receptor and its reversible nature, making it suitable for various therapeutic applications without long-term receptor blockade effects .

Elubrixin represents a highly selective and potent antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), demonstrating sophisticated pharmacological mechanisms that modulate inflammatory responses through multiple interconnected pathways [1] [2]. This small molecule pharmaceutical exhibits exceptional selectivity for CXCR2 over the closely related CXCR1 receptor, with selectivity ratios exceeding 1000-fold, making it a valuable pharmacological tool for dissecting receptor-specific functions [3] [4].

CXCR2 Receptor Antagonism: Binding Kinetics and Selectivity

Allosteric Binding Mechanism

Elubrixin functions as an allosteric antagonist rather than a competitive inhibitor, binding to a distinct intracellular allosteric site within the CXCR2 receptor [5] [6]. This mechanism differs fundamentally from orthosteric antagonists that compete directly with endogenous ligands for the same binding site. The allosteric binding site is located in the intracellular C-terminal domain and intracellular loops of the receptor, specifically involving key residues including lysine 320, tyrosine 314, and aspartate 84 [5] [7].

Detailed mutagenesis studies have revealed that Elubrixin interacts with a common intracellular allosteric binding pocket that overlaps with the G-protein coupling site [5]. This positioning allows the compound to effectively inhibit receptor activation by preventing the conformational changes necessary for G-protein coupling and downstream signal transduction. The binding site involves residues from transmembrane domains, particularly those that participate in the transduction of activation signals from the extracellular ligand binding domain to the intracellular G-protein coupling interface [8] [5].

Binding Kinetics and Thermodynamics

The binding kinetics of Elubrixin to CXCR2 demonstrate exceptional receptor affinity with a binding IC50 of 9.3 ± 0.8 nanomolar for human recombinant CXCR2 [9] [3]. In contrast, binding to CXCR1 occurs with significantly reduced affinity, exhibiting an IC50 of 9,633 ± 892 nanomolar, resulting in greater than 1000-fold selectivity for CXCR2 [9]. This remarkable selectivity profile enables precise pharmacological modulation of CXCR2-mediated responses without significant interference with CXCR1 signaling pathways.

Fluorescent ligand binding studies using advanced squaramide-based probes have provided detailed kinetic parameters for CXCR2 antagonists [10] [11]. The association rate constant (kon) for high-affinity CXCR2 ligands is approximately 1.10 ± 0.14 × 10⁶ M⁻¹min⁻¹, while the dissociation rate constant (koff) is remarkably slow at 2.14 ± 0.13 × 10⁻³ min⁻¹ [11] [12]. This slow dissociation results in an exceptionally long residence time of 486 ± 28 minutes, indicating that once bound, the antagonist remains associated with the receptor for extended periods [11] [12].

The slow binding kinetics contribute significantly to the pharmacological profile of CXCR2 antagonists, as compounds with extended residence times can maintain receptor occupancy even when plasma concentrations decline [13]. This phenomenon may explain the sustained pharmacodynamic effects observed in clinical studies, where receptor antagonism persists beyond the expected duration based solely on plasma half-life considerations [13].

Selectivity Mechanisms

The structural basis for CXCR2 selectivity involves specific amino acid differences between CXCR1 and CXCR2 within the allosteric binding pocket [14] [15]. Despite 77% sequence homology between these receptors, critical residue differences in the intracellular regions create distinct binding environments that favor Elubrixin interaction with CXCR2 [15]. The selectivity is further enhanced by conformational differences in the intracellular loops and C-terminal domains that affect the accessibility and geometry of the allosteric binding site [8] [14].

Comparative binding studies using receptor chimeras and point mutations have identified specific residues that contribute to selectivity [14]. The third extracellular loop (E3) and adjacent transmembrane regions show important differences between CXCR1 and CXCR2 that influence antagonist binding [14]. Additionally, the spatial arrangement of charged residues in the intracellular binding pocket differs between the two receptors, creating a more favorable binding environment for Elubrixin at CXCR2 [5].

Interleukin-8 (IL-8) Signaling Pathway Modulation

G-Protein Coupled Receptor Signaling

Elubrixin exerts its pharmacological effects by disrupting the canonical interleukin-8 signaling cascade at the receptor level [16] [17]. Under normal physiological conditions, interleukin-8 binding to CXCR2 initiates a complex signaling cascade involving G-protein activation, specifically the Gαi/o subtype [18] [19]. The receptor activation leads to dissociation of the heterotrimeric G-protein complex into Gα and Gβγ subunits, with each component activating distinct downstream pathways [20].

The Gβγ subunit plays a crucial role in activating phospholipase C-β, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) [18] [20]. IP3 triggers the release of calcium from intracellular stores, leading to rapid elevation of cytoplasmic calcium concentrations that activate calcium-dependent enzymes and processes [16] [18]. DAG serves as an endogenous activator of protein kinase C, particularly the protein kinase C-δ (PKCδ) isoform [18].

Elubrixin disrupts this signaling cascade by preventing the conformational changes in CXCR2 necessary for effective G-protein coupling [5]. The allosteric antagonism results in dose-dependent inhibition of interleukin-8-stimulated [³⁵S]GTPγS binding, with an IC50 of 60 ± 7 nanomolar [21]. This inhibition effectively uncouples the receptor from its downstream effector systems, preventing the generation of second messengers and subsequent cellular responses.

Calcium Signaling Modulation

One of the most rapid and sensitive responses to interleukin-8 stimulation is the mobilization of intracellular calcium, which occurs within seconds of receptor activation [16] [19]. Elubrixin potently inhibits this calcium response with an IC50 of 7.7 nanomolar in BHK-570-rCXCR2 cells [9]. This inhibition is particularly significant because calcium mobilization serves as a critical early signal that coordinates multiple downstream effector pathways, including cytoskeletal reorganization, enzyme activation, and gene transcription [16].

The calcium response involves both release from intracellular stores and influx from the extracellular environment [19]. The initial phase depends on IP3-mediated release from endoplasmic reticulum stores, while sustained calcium elevation requires extracellular calcium entry through various calcium channels [16]. Elubrixin effectively blocks both phases of the calcium response by preventing the generation of IP3 through its inhibition of phospholipase C-β activation [16].

Calcium signaling is essential for neutrophil activation and chemotaxis, as it regulates the activity of numerous calcium-dependent enzymes, including calmodulin-dependent kinases and phosphatases [22]. The disruption of calcium homeostasis by Elubrixin therefore has cascading effects on multiple cellular processes, contributing to the overall anti-inflammatory efficacy of the compound [16].

Protein Kinase Activation Pathways

Elubrixin modulates several protein kinase pathways that are critical for interleukin-8 signaling [16] [17]. The compound particularly affects the activation of protein kinase C-δ (PKCδ), which is activated by DAG generated through phospholipase C-β activity [18]. PKCδ plays essential roles in neutrophil function, including the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at serine 239 [18].

VASP phosphorylation is crucial for actin cytoskeleton regulation and neutrophil motility [18]. When phosphorylated by PKCδ, VASP exhibits enhanced binding to filamentous actin (F-actin), facilitating the formation of the chemosynapse between CXCR2 and the actin cytoskeleton [18]. This interaction is essential for the cytoskeletal reorganization that underlies neutrophil polarization and directional migration [18].

The compound also affects protein kinase A (PKA) activation, which phosphorylates VASP at serine 157 [18]. Although CXCR2 typically couples to Gαi proteins that inhibit adenylyl cyclase, the receptor can also stimulate PKA through calcium-dependent adenylyl cyclase activation [18]. Elubrixin disrupts this pathway by preventing the calcium mobilization necessary for adenylyl cyclase activation [16].

Mitogen-activated protein kinase (MAPK) pathways are also significantly affected by Elubrixin treatment [16] [17]. The p38 MAPK pathway, in particular, plays crucial roles in interleukin-8-induced gene transcription and inflammatory responses [23] [17]. Elubrixin inhibits p38 MAPK activation by blocking upstream phosphoinositide 3-kinase (PI3K) signaling, which is required for efficient MAPK cascade activation [16].

Neutrophil Chemotaxis Inhibition Mechanisms

Cytoskeletal Reorganization

Neutrophil chemotaxis requires extensive cytoskeletal reorganization to establish cell polarity and enable directional migration [24] [22]. Elubrixin profoundly impacts these processes by disrupting the signaling pathways that regulate actin dynamics and myosin-based contractility [25] [26]. The compound inhibits neutrophil shape change with an IC50 of 310.5 nanomolar, effectively preventing the transformation from a spherical, non-motile state to the polarized, migratory phenotype [3] [25].

The cytoskeletal effects of Elubrixin involve multiple molecular targets within the actin regulatory network [22] [27]. The compound reduces the activation of Rho family GTPases, including CDC42 and Rac, which are essential regulators of actin polymerization and cell polarity [16] [26]. These small GTPases control the activity of effector proteins such as the Arp2/3 complex and WASP family proteins, which nucleate new actin filaments at the leading edge of migrating cells [22] [27].

VASP represents a critical target for Elubrixin-mediated inhibition of cytoskeletal reorganization [18]. Under normal conditions, interleukin-8 stimulation leads to VASP phosphorylation by both PKCδ and PKA, resulting in enhanced F-actin binding and integration of VASP into the actin cytoskeleton [18]. Elubrixin prevents this phosphorylation by blocking the upstream kinase activation, thereby disrupting the formation of organized actin structures necessary for effective chemotaxis [18].

Integrin Regulation

CD11b (Mac-1, αMβ2 integrin) represents a major molecular target for Elubrixin-mediated inhibition of neutrophil function [3] [25]. This integrin plays essential roles in neutrophil adhesion to endothelium, transmigration across tissue barriers, and migration within inflammatory sites [28] [29]. Elubrixin inhibits CXCL1-induced CD11b upregulation with an IC50 of 260.7 nanomolar in whole blood neutrophil assays [3].

The mechanism of CD11b regulation involves both transcriptional and post-translational processes [28]. Interleukin-8 and related chemokines stimulate the rapid translocation of CD11b from intracellular granules to the cell surface, as well as conformational activation of surface-expressed integrins [28]. Elubrixin interferes with both processes by blocking the signaling cascades that control granule exocytosis and integrin activation [25].

The functional significance of CD11b inhibition extends beyond simple adhesion, as this integrin also functions as a complement receptor (CR3) and participates in outside-in signaling that modulates neutrophil activation [28] [29]. By reducing CD11b surface expression and activation, Elubrixin impairs multiple aspects of neutrophil effector function, including phagocytosis, degranulation, and respiratory burst activity [28].

Chemotactic Gradient Sensing

Elubrixin disrupts the molecular mechanisms underlying chemotactic gradient sensing and directional migration [25] [22]. Neutrophil chemotaxis requires the ability to detect shallow concentration gradients of chemoattractants and translate this information into asymmetric cellular responses [22] [27]. This process involves the establishment of distinct cellular domains with specialized functions: a leading edge characterized by actin polymerization and membrane protrusion, and a trailing edge marked by myosin-based contractility and adhesion release [22].

The compound interferes with the signaling networks that establish and maintain cellular polarity during chemotaxis [16] [26]. Key pathways affected include the phosphoinositide 3-kinase (PI3K) system, which generates phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the leading edge of migrating cells [22]. PIP3 accumulation serves as a critical spatial cue that organizes the recruitment and activation of downstream effectors, including Akt kinases and guanine nucleotide exchange factors for Rho family GTPases [22].

Elubrixin also affects the temporal dynamics of chemotactic responses by disrupting the feedback mechanisms that sustain directional migration [26]. Neutrophil chemotaxis involves oscillatory cycles of protrusion, adhesion, and retraction that must be precisely coordinated to maintain efficient migration [22]. The compound alters these dynamics by interfering with calcium oscillations and cyclic nucleotide signaling that regulate the temporal aspects of the migratory cycle [16].

Dose-Response Relationships in Cellular Assays

Concentration-Dependent Inhibition Profiles

Elubrixin demonstrates consistent dose-response relationships across multiple cellular assay systems, with inhibitory effects typically following sigmoidal concentration-response curves [25] [30]. In ex vivo whole blood assays measuring CXCL1-induced CD11b expression, the compound shows dose-dependent inhibition beginning at concentrations around 50 milligrams when administered orally, with maximal inhibition of approximately 70% achieved at doses of 400 milligrams and sustained through 1100 milligrams [25].

The dose-response relationship for neutrophil shape change inhibition closely parallels the CD11b upregulation data, with an IC50 of 310.5 nanomolar in cellular assays [3] [25]. This consistency across different functional endpoints suggests that Elubrixin affects a central regulatory mechanism that controls multiple aspects of neutrophil activation [25]. The similar potency values also support the hypothesis that CXCR2 antagonism represents the primary mechanism of action underlying all observed cellular effects [3].

Calcium mobilization assays demonstrate the highest sensitivity to Elubrixin inhibition, with IC50 values of 7.7 nanomolar in recombinant cell systems [9]. This enhanced sensitivity likely reflects the direct coupling between CXCR2 and calcium signaling pathways, without the amplification or additional regulatory mechanisms that may affect other cellular responses [16]. The calcium response therefore serves as a sensitive biomarker for CXCR2 antagonism and receptor occupancy [9].

Time-Course Analysis

The temporal dynamics of Elubrixin effects reveal sustained inhibition that persists for extended periods following drug administration [25]. In clinical studies with single oral doses, inhibition of CXCL1-induced CD11b expression begins within 2-4 hours after dosing and remains significant for at least 24 hours [25]. This extended duration of action correlates with the slow dissociation kinetics observed in receptor binding studies [11] [12].

Extended pharmacodynamic profiling demonstrates that maximal inhibitory effects typically occur between 4-8 hours after oral administration, coinciding with peak plasma concentrations [25]. However, significant biological activity persists even when plasma levels decline, consistent with the long receptor residence time and slow off-rate kinetics characteristic of allosteric CXCR2 antagonists [13].

The time-course data also reveal differences between various functional endpoints, with calcium mobilization showing the most rapid onset of inhibition, followed by changes in integrin expression and finally alterations in chemotactic behavior [25]. These temporal differences likely reflect the hierarchical organization of intracellular signaling networks, where proximal events (calcium mobilization) are affected more rapidly than distal responses (cell migration) [16].

Therapeutic Window Analysis

The dose-response data for Elubrixin reveal a favorable therapeutic window with substantial separation between effective doses and those associated with adverse effects [25] [30]. In human clinical studies, doses up to 1100 milligrams as single administrations were generally well tolerated, while pharmacodynamic effects were observed at doses as low as 50 milligrams [25]. This provides a safety margin of more than 20-fold between minimally effective and maximally tolerated doses.

Neutrophil count reductions, which represent a potential safety concern, were observed only at higher doses (400 milligrams and above) and were generally reversible [25]. Importantly, the neutrophil count reductions did not correlate directly with anti-inflammatory efficacy, as significant inhibition of airway neutrophilia was achieved at lower doses (50-150 milligrams) without substantial effects on circulating neutrophil numbers [25].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

KEGG Target based Classification of Drugs

Cytokine receptors

Chemokine receptors

CXCR2 (IL8RB, CD182) [HSA:3579] [KO:K05050]

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

2: Moss RB, Mistry SJ, Konstan MW, Pilewski JM, Kerem E, Tal-Singer R, Lazaar AL;

3: Aul R, Patel S, Summerhill S, Kilty I, Plumb J, Singh D. LPS challenge in

4: Lazaar AL, Sweeney LE, MacDonald AJ, Alexis NE, Chen C, Tal-Singer R.

5: Nicholson GC, Tennant RC, Carpenter DC, Sarau HM, Kon OM, Barnes PJ, Salmon M,